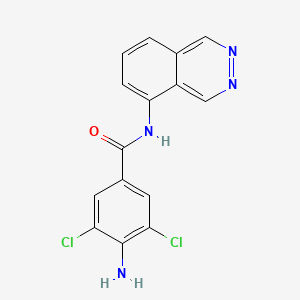
5-Methylhexyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylhexyl dihydrogen phosphate is an organophosphate compound that features a phosphate group bonded to a 5-methylhexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexyl dihydrogen phosphate typically involves the reaction of 5-methylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Methylhexanol+Phosphoric Acid→5-Methylhexyl Dihydrogen Phosphate+Water
The reaction is typically conducted at a temperature range of 50-70°C, with continuous stirring to ensure proper mixing of the reactants. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize the production of the desired compound. The product is then separated and purified using industrial-scale techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
5-Methylhexyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Phosphoric acid derivatives and other oxidized products.
Reduction: Phosphite compounds and other reduced forms.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
5-Methylhexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
作用機序
The mechanism of action of 5-Methylhexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular membranes and proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Ammonium dihydrogen phosphate: Commonly used in fertilizers and fire extinguishers.
Potassium dihydrogen phosphate: Used in optical applications and as a buffering agent.
Diammonium hydrogen phosphate: Widely used in agriculture and as a flame retardant.
Uniqueness
5-Methylhexyl dihydrogen phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its 5-methylhexyl chain provides hydrophobic characteristics, while the phosphate group offers reactivity and interaction potential with various biological and chemical systems. This combination of properties makes it a versatile compound with diverse applications.
特性
分子式 |
C7H17O4P |
|---|---|
分子量 |
196.18 g/mol |
IUPAC名 |
5-methylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C7H17O4P/c1-7(2)5-3-4-6-11-12(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |
InChIキー |
ZTDDPRXWIFYYCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


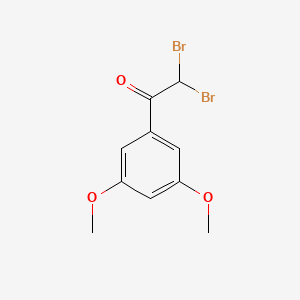

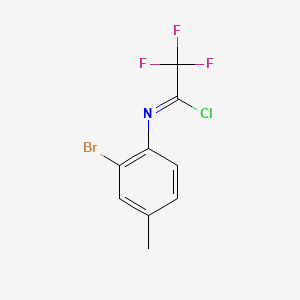
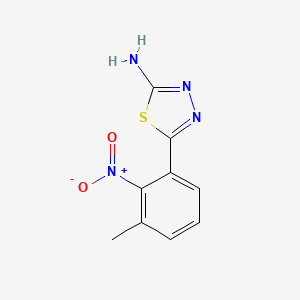
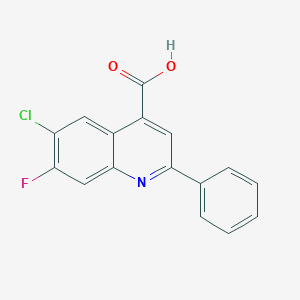
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
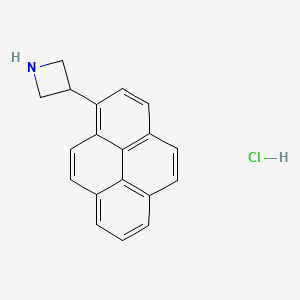

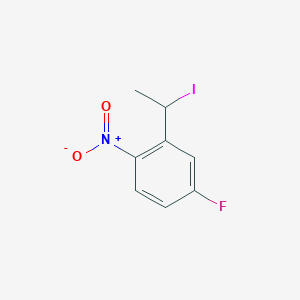
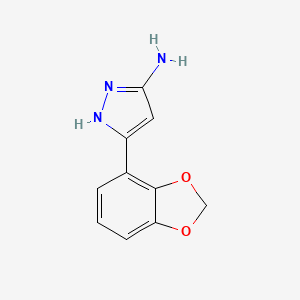
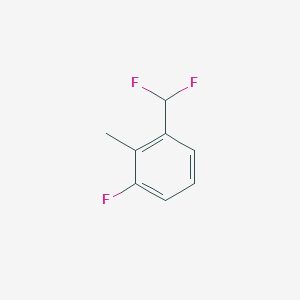
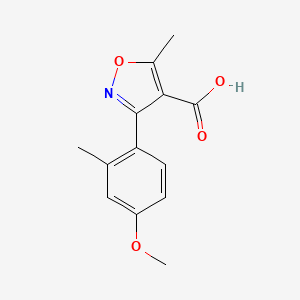
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
